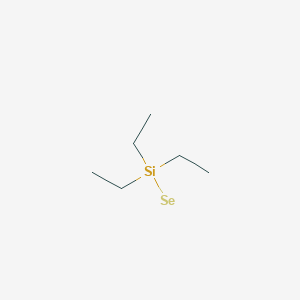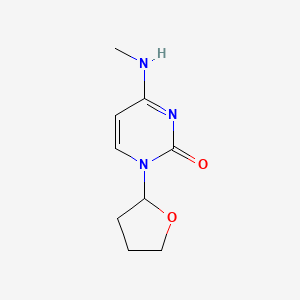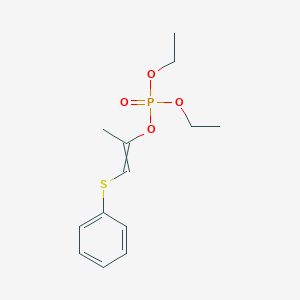![molecular formula C14H12O B14720741 Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- CAS No. 19164-61-5](/img/structure/B14720741.png)
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- is an organic compound with a unique bicyclic structure. This compound is known for its interesting chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound’s structure consists of a bicyclo[4.2.0]octane framework with a phenyl group and a hydroxyl group attached, making it a versatile molecule for synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- typically involves multiple steps. One common method is through the cycloaddition reaction of a diene with a suitable dienophile, followed by functional group modifications. For instance, the compound can be synthesized via a Diels-Alder reaction, followed by hydroxylation and phenylation steps .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction can produce an alcohol or alkane derivative.
Aplicaciones Científicas De Investigación
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- involves its interaction with molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: Lacks the hydroxyl and phenyl groups, making it less versatile.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Contains a ketone group instead of a hydroxyl group, altering its reactivity and applications.
1,2-Dihydrobenzocyclobutene: A related compound with different functional groups and properties.
Uniqueness
Bicyclo[4.2.0]octa-1,3,5-trien-7-ol, 7-phenyl- is unique due to its combination of a bicyclic structure with both hydroxyl and phenyl groups. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
Propiedades
Número CAS |
19164-61-5 |
|---|---|
Fórmula molecular |
C14H12O |
Peso molecular |
196.24 g/mol |
Nombre IUPAC |
7-phenylbicyclo[4.2.0]octa-1,3,5-trien-7-ol |
InChI |
InChI=1S/C14H12O/c15-14(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)14/h1-9,15H,10H2 |
Clave InChI |
DDYFRAVEPRLDBS-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C1(C3=CC=CC=C3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





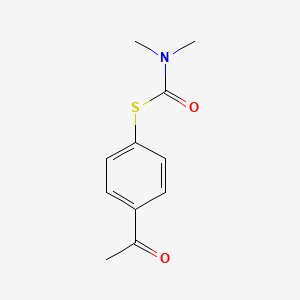
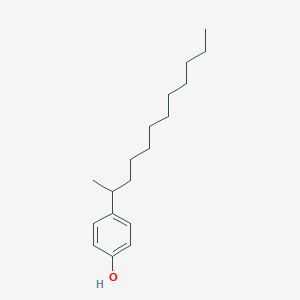


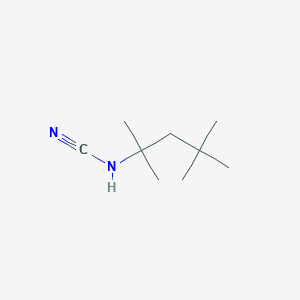
![Dibutylbis[(3,5-dinitrobenzoyl)oxy]stannane](/img/structure/B14720697.png)

